molecular formula C18H34O5 B1210154 9,10,13-trihydroxyoctadec-11-enoic acid

9,10,13-trihydroxyoctadec-11-enoic acid

Cat. No.: B1210154
M. Wt: 330.5 g/mol
InChI Key: NTVFQBIHLSPEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10,13-trihydroxyoctadec-11-enoic acid involves the conversion of linoleic acid by microbial strains such as strain PR3. This process results in the production of two compounds: 9,10,13-trihydroxy-11(E)-octadecenoic acid and 9,12,13-trihydroxy-10(E)-octadecenoic acid . The synthesis can also be achieved through chemical methods, involving the use of specific reagents and conditions to obtain the desired stereoisomers .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. These processes are optimized to maximize yield and purity of the desired trihydroxy fatty acids. The use of specific microbial strains and controlled fermentation conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 9,10,13-trihydroxyoctadec-11-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation and yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can lead to the formation of saturated fatty acids .

Scientific Research Applications

9,10,13-trihydroxyoctadec-11-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of oxygenated fatty acids. In biology, it plays a role in plant defense mechanisms and is studied for its potential antimicrobial properties . In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Industrially, it is used in the production of bio-based materials and as a precursor for various chemical syntheses .

Mechanism of Action

The mechanism of action of 9,10,13-trihydroxyoctadec-11-enoic acid involves its interaction with specific molecular targets and pathways. In plants, it is involved in the defense response against fungal infections by disrupting the fungal cell membrane and inhibiting fungal growth . The compound’s hydroxyl groups play a crucial role in its biological activity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9,10,13-trihydroxyoctadec-11-enoic acid include other trihydroxy fatty acids such as 9,12,13-trihydroxy-10(E)-octadecenoic acid and 9,10,13-trihydroxy-11(E)-octadecenoic acid . These compounds share similar structural features and biological activities.

Uniqueness: What sets this compound apart is its specific stereochemistry and the position of its hydroxyl groups.

Properties

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

9,10,13-trihydroxyoctadec-11-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)

InChI Key

NTVFQBIHLSPEGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O

Synonyms

9,10,13-trihydroxyoctadec-11-enoic acid

Origin of Product

United States

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